4-Bromo-3-chloro-5-nitropyridine
Overview
Description
4-Bromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions, in which similar compounds are often used, play a significant role in the synthesis of various organic compounds .
Result of Action
It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are often used, result in the formation of new carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chloro-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the compound acting as a substrate or inhibitor in enzymatic reactions. For example, it may bind to the active site of an enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are important factors that influence its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-nitropyridine typically involves the nitration of 4-bromo-3-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide)
Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst, sodium borohydride)
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Major Products
Substitution: Amino or thiol derivatives of pyridine
Reduction: 4-Bromo-3-chloro-5-aminopyridine
Coupling: Biaryl compounds
Scientific Research Applications
4-Bromo-3-chloro-5-nitropyridine has several applications in scientific research:
Biology: It serves as a building block for the development of bioactive compounds and molecular probes.
Medicine: It is involved in the synthesis of potential drug candidates targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloropyridine
- 3-Bromo-4-chloro-5-nitropyridine
- 4-Bromo-3-nitropyridine
Uniqueness
4-Bromo-3-chloro-5-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIQRUZMAVRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670113 | |
Record name | 4-Bromo-3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072141-30-0 | |
Record name | 4-Bromo-3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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